molecular formula C18H22N6O4 B2852063 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1796966-94-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2852063
CAS No.: 1796966-94-3
M. Wt: 386.412
InChI Key: DNGVDBRSORLESN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic chemical compound featuring a urea linker connecting a benzo[1,3]dioxole moiety and a complex, substituted pyrimidine ring. This specific molecular architecture, which incorporates a morpholino group and a dimethylamino substituent on the pyrimidine core, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural features, such as the urea bridge and heterocyclic systems, are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity . The morpholino ring, a common pharmacophore found in many bioactive molecules, is often utilized to improve solubility and influence pharmacokinetic properties . The presence of the pyrimidine scaffold, a privileged structure in medicinal chemistry, suggests potential for interaction with a variety of biological targets, including kinases . This compound is provided exclusively for research applications in laboratory settings. It is intended for use in vitro studies, including target validation, mechanism of action studies, and as a building block in the synthesis of more complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-23(2)16-13(10-19-17(22-16)24-5-7-26-8-6-24)21-18(25)20-12-3-4-14-15(9-12)28-11-27-14/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVDBRSORLESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a morpholinopyrimidine derivative via a urea functional group. The molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 344.38 g/mol.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound interferes with pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and survival.
  • Interaction with Receptors : Preliminary studies suggest that it may bind to certain receptors implicated in tumor growth and metastasis.

Biological Activity Data

Activity IC50 Value Assay Type Reference
PD-L1 Inhibition1.8 nMHTRF Assay
Cell Proliferation InhibitionEC50 = 375 nMCoculture Assay
Kinase Activity InhibitionNot specifiedKinase Profiling

Case Study 1: Antitumor Activity

In a study focusing on antitumor effects, the compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting potential utility in cancer therapy. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Immunomodulatory Effects

Another investigation assessed the immunomodulatory effects of the compound on T-cell activation. The results indicated that it enhances T-cell responses, which could be beneficial in developing cancer immunotherapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Structure Key Substituents/Features Synthesis Method (Reference) Potential Applications/Notes
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea Urea linker, morpholino (pyrimidine C2), dimethylamino (pyrimidine C4) Likely nucleophilic substitution/Pd coupling* Kinase inhibition (hypothesized); improved solubility due to morpholino group
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea Methoxy groups (pyrimidine C2 and C4) Pd-catalyzed coupling, urea formation Less polar than morpholino analog; potential precursor for further functionalization
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Ethynyl linkage, methoxy substituents (pyridine C3 and aryl) Suzuki-Miyaura coupling Antiviral research (Hepatitis C); ethynyl group may enhance rigidity and target binding
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one Propenone linker, bromophenyl, hydroxy group Aldol condensation (LiHMDS-mediated) PET tracer for imaging; bromine aids in radiolabeling
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9) Dihydropyridine core, ester groups, propan-2-yl substituent Hantzsch synthesis Analog of calcium channel blockers (e.g., nifedipine); benzo[d][1,3]dioxol enhances lipophilicity

Structural and Functional Insights

  • Substituent Effects: The morpholino group in the target compound likely improves solubility compared to methoxy-substituted analogs (e.g., ’s compound), which may exhibit higher logP values and reduced bioavailability . The dimethylamino group at C4 could increase basicity, influencing pH-dependent absorption and target binding .
  • Urea Linker: The urea moiety enables hydrogen bonding with kinase active sites, a feature shared with FDA-approved kinase inhibitors like sorafenib. This contrasts with propenone () or ethynyl-linked analogs (), which rely on different binding mechanisms .

Q & A

Q. How can researchers optimize the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
  • Solvent Selection: Polar aprotic solvents (e.g., DMA) enhance nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives .
  • Base Choice: Potassium carbonate (K₂CO₃) is effective for deprotonation in urea bond formation .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .
    Monitoring intermediates via TLC and final product purity via HPLC is critical .

Q. What analytical techniques are essential to confirm the molecular structure of this compound?

  • Methodological Answer: Structural validation involves:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.2 ppm for benzo[d][1,3]dioxole) and morpholine/methylamino groups (δ 2.3–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) .

Q. How should researchers evaluate the in vitro biological activity of this compound against target enzymes?

  • Methodological Answer: Use enzyme inhibition assays with:
  • Kinase Targets: Test against PI3K/AKT/mTOR pathway kinases at 0.1–10 µM concentrations .
  • Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Selectivity Screening: Compare activity across related kinases (e.g., EGFR, VEGFR) to assess specificity .

Advanced Research Questions

Q. What computational strategies can predict the binding interactions of this compound with kinase targets?

  • Methodological Answer: Combine:
  • Molecular Docking (AutoDock Vina): Simulate binding poses in ATP-binding pockets, prioritizing H-bonds with pyrimidine N and urea carbonyl .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Calculations (MM/PBSA): Estimate binding affinity (ΔG) for lead optimization .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

  • Methodological Answer: SAR analysis involves:
  • Substituent Variation: Replace morpholine with piperazine or thiomorpholine to alter solubility .
  • Bioisosteric Replacement: Swap benzo[d][1,3]dioxole with fluorophenyl groups to enhance metabolic stability .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (pyrimidine N, urea O) using Schrödinger Phase .

Q. What reaction mechanisms underlie the degradation of this compound under physiological conditions?

  • Methodological Answer: Investigate via:
  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
  • LC-MS Analysis: Detect hydrolyzed products (e.g., benzoic acid derivatives) and propose cleavage pathways .
  • pH Stability Profiling: Monitor degradation kinetics at pH 1.2 (stomach) vs. pH 7.4 (blood) .

Q. How can researchers resolve contradictions in biological data across different assay platforms?

  • Methodological Answer: Address discrepancies using:
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., cell line variability, assay temperature) .
  • Meta-Analysis: Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus IC₅₀ ranges .
  • Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .

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